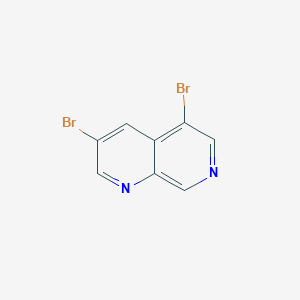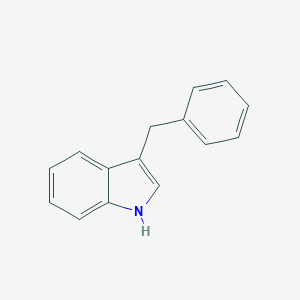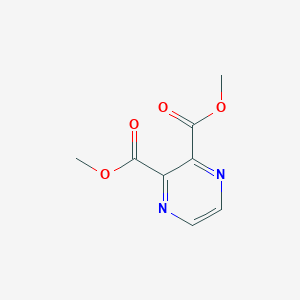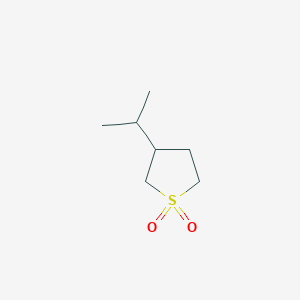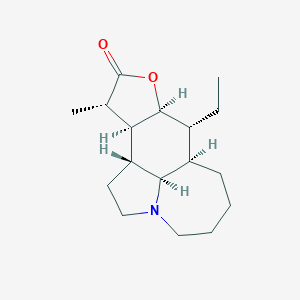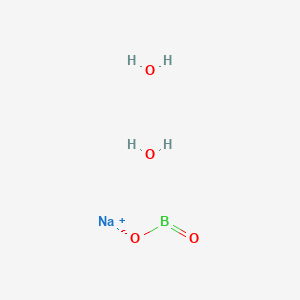
Sodium metaborate dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium metaborate is a chemical compound of sodium, boron, and oxygen with the formula NaBO2 . The metaborate ion is trimeric in the anhydrous solid, therefore a more correct formula is Na3B3O6 or (Na+)3[B3O6]3− . The name is also applied to several hydrates whose formulas can be written NaBO2·nH2O for various values of n . The anhydrous and hydrates are colorless crystalline solids . The dihydrate NaBO2·2H2O crystallizes from 53.6 °C to 105 °C .
Synthesis Analysis
The synthesis of Sodium metaborate dihydrate involves the chemical reaction between borax (Na2B4O7) and sodium hydroxide (NaOH) . The reaction occurs in stages at different temperatures, with the formation of NaBO2 initiated and sustained from 295 to 463 °C, and then completed at 595 °C .Molecular Structure Analysis
Solid anhydrous sodium metaborate has the hexagonal crystal system . It contains six-membered rings with the formula [B3O6]3−, consisting of alternating boron and oxygen atoms with one negatively charged extra oxygen atom attached to each boron atom . The dihydrate NaBO2·2H2O crystallizes in the triclinic crystal system .Chemical Reactions Analysis
The production of anhydrous sodium metaborate (NaBO2) involves a solid-state reaction . The reaction mechanism and kinetics were investigated using thermal analysis techniques thermogravimetry (TG) and differential thermal analysis (DTA) .Physical and Chemical Properties Analysis
This compound is a colorless crystalline solid . It has a molar mass of 65.80 g·mol −1 . It is soluble in water but insoluble in ether and ethanol . Its melting point is 966 °C and boiling point is 1,434 °C .Wissenschaftliche Forschungsanwendungen
Production and Characterization : Sodium metaborate dihydrate can be produced from ulexite using trona and lime, with the product characterized by thermogravimetric and X-ray diffraction analyses. This process is optimal at temperatures above 50 °C and extraction times longer than 6 hours, resulting in a product with 96% purity (Sert, Yıldıran, & Toscali, 2012).
Synthesis via Microwave Assisted Method : A novel method for synthesizing this compound involves microwave treatment. This method is significant for the industrial and technological application of sodium metaborate, particularly in producing sodium borohydride, a hydrogen storage medium (Figen & Pişkin, 2013).
Use in Energy Storage : Sodium metaborate is utilized as a source of boron in the production of sodium borohydride, an important medium for hydrogen storage. The reaction parameters, such as water amount, temperature, particle size, and reaction time, significantly impact the synthesis of sodium metaborate tetrahydrate, a related compound (Yilmaz, Figen, & Pişkin, 2012).
In Enhanced Oil Recovery : Sodium metaborate has been evaluated as a novel alkali in alkali/surfactant/polymer (ASP) flooding for oil recovery. Its use can reduce surfactant adsorption loss, interfacial tension, and viscosity reduction, leading to higher oil recovery rates compared to traditional alkalis (Chen, Jiang, Bai, & Zheng, 2013).
Carbon Dioxide Capture : Sodium metaborate has potential applications in carbon dioxide capture from flue gases. When used in a bubble column, it leads to the formation of industrially important chemicals like sodium carbonate, bicarbonate, and boric acid (Ziraman, Doğan, & Uysal, 2018).
In Regeneration of Sodium Borohydride : Sodium metaborate, a by-product from deoxidation of sodium borohydride, can be recycled to produce sodium borohydride again using metalic sodium and quartzite, contributing to a sustainable cycle in hydrogen storage technology (Gang, 2006).
Wirkmechanismus
Safety and Hazards
Sodium metaborate dihydrate is classified as hazardous according to Regulation (EC) 1272/2008 . It causes serious eye irritation and is suspected of damaging the unborn child . Safety precautions include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .
Zukünftige Richtungen
Alkali metal borohydrides, including sodium metaborate, are promising candidates for large-scale hydrogen storage . They react spontaneously with water, generating dihydrogen and metaborate salts . While sodium borohydride is the most studied, potassium has the best chance of commercial application . Future research will likely focus on understanding the physical and chemical properties of such self-hydrolysis solutions .
Eigenschaften
IUPAC Name |
sodium;oxido(oxo)borane;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BO2.Na.2H2O/c2-1-3;;;/h;;2*1H2/q-1;+1;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSSFLLYULKTIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(=O)[O-].O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH4NaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049779 |
Source


|
| Record name | Sodium metaborate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16800-11-6 |
Source


|
| Record name | Sodium metaborate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boric Acid (hbo2), Sodium Salt, Dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





